Ethyl Arachidonate-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

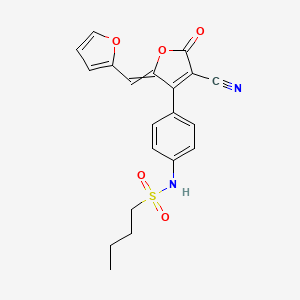

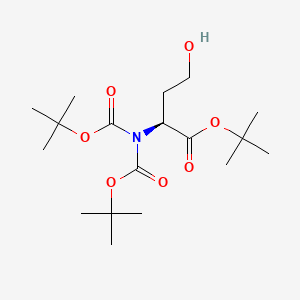

The molecular structure of Ethyl Arachidonate-d5 is represented by the formula C22 D5 H31 O2 . The compound has a molecular weight of 337.55 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C22 D5 H31 O2 and a molecular weight of 337.55 . More specific physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Influence on Prostaglandin Biosynthesis

Ethyl arachidonate has been studied for its effects on prostaglandin biosynthesis. Administration of Ethyl arachidonate resulted in significant increases in the relative and absolute amount of arachidonate in plasma triglycerides, phospholipids, and cholesteryl esters, indicating its augmentation in the biosynthesis and function of prostaglandins in humans (Seyberth et al., 1975).

Role in Eicosanoid and Leukotriene Production

The compound's involvement extends to the production of eicosanoids and leukotrienes, which play a critical role in inflammatory responses. A study outlined how arachidonic acid, a related compound, is a precursor to these signaling molecules, emphasizing the potential regulatory roles of Ethyl Arachidonate-d5 in these pathways (Samuelsson, 1983).

Impact on Cellular Functions

Research into the metabolism of arachidonic acid byproducts, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), highlights significant cellular functions, including acting as a potent chemoattractant for neutrophils and eosinophils. These findings suggest this compound's potential role in influencing the production of metabolites that mediate cellular and physiological responses (Powell & Rokach, 2005).

Experimental Applications in Disease Models

This compound's derivatives have been applied in experimental models to study chronic conditions such as osteomyelitis, showcasing its utility in research focused on understanding disease mechanisms and developing therapeutic interventions (Rissing et al., 1985).

Contribution to Bioactive Lipid Research

The exploration of ω-3 Polyunsaturated Fatty Acids (PUFAs)-derived bioactive lipids and their effects on metabolic disorders provides insight into the complex interplay between dietary fats, their metabolic derivatives, and disease processes. The conversion of this compound into metabolites could be significant in the context of inflammation, cancer, and metabolic syndromes (Duan et al., 2021).

Mécanisme D'action

Arachidonic Acid, a related compound, plays an essential role in physiological homeostases, such as repair and growth of cells . It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . The fatty acid may increase glutamate release from hippocampal nerve terminals, block glutamate uptake, or potentiate NMDA receptor current .

Safety and Hazards

The safety data sheet for Ethyl Arachidonate-d5 suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl Arachidonate-d5 can be achieved through the esterification reaction of Arachidonic Acid-d5 with ethanol in the presence of a catalyst.", "Starting Materials": ["Arachidonic Acid-d5", "Ethanol", "Catalyst (e.g. sulfuric acid)"], "Reaction": [ "1. Dissolve Arachidonic Acid-d5 in ethanol.", "2. Add a small amount of catalyst (e.g. sulfuric acid) to the mixture.", "3. Heat the mixture under reflux for several hours.", "4. Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "5. Dry the organic layer over anhydrous sodium sulfate.", "6. Concentrate the product under reduced pressure to obtain Ethyl Arachidonate-d5 as a colorless oil.", "7. Purify the product by column chromatography if necessary." ] } | |

Numéro CAS |

1331642-74-0 |

Formule moléculaire |

C22H36O2 |

Poids moléculaire |

337.559 |

Nom IUPAC |

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-/i2D3,4D2 |

Clé InChI |

SNXPWYFWAZVIAU-DJRYQXLJSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Synonymes |

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester-d5; Arachidonic Acid Ethyl Ester-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

![Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate](/img/structure/B589950.png)